4-(3,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
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Overview
Description
4-(3,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[52102,6]dec-8-ene-3,5,10-trione is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 4-(3,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. It modulates calcium influx and neurotransmitter release, which can protect neuronal cells from excitotoxicity and oxidative stress .
Comparison with Similar Compounds
Similar compounds include:
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Known for its antimicrobial activity.
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives: Studied for their neuroprotective potential.
Compared to these compounds, 4-(3,4-Dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione exhibits unique structural features and a broader range of applications in both medicinal and industrial fields.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO3/c1-18-15-16-22(17-19(18)2)32-27(33)25-26(28(32)34)31(4)24(21-13-9-6-10-14-21)23(30(25,3)29(31)35)20-11-7-5-8-12-20/h5-17,25-26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJNHEHSYQCKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C)C5=CC=CC=C5)C6=CC=CC=C6)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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